molecular formula C8H11NO2 B15207173 3-Butylisoxazole-5-carbaldehyde

3-Butylisoxazole-5-carbaldehyde

Cat. No.: B15207173
M. Wt: 153.18 g/mol
InChI Key: QXPKASIPVWEIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butylisoxazole-5-carbaldehyde is a high-purity chemical building block designed for research and development applications. As a trisubstituted isoxazole, it provides a versatile scaffold for constructing novel compounds, particularly in medicinal chemistry and drug discovery. The aldehyde functional group at the 5-position offers a reactive handle for further synthetic elaboration through condensation, reduction, or nucleophilic addition reactions, allowing researchers to create diverse chemical libraries. This compound is of significant research value in the synthesis of potential therapeutic agents. Isoxazole derivatives are widely investigated for their broad spectrum of biological activities, which include anticancer, anti-inflammatory, antimicrobial, and antiviral properties . Specifically, trisubstituted isoxazoles have been identified as a novel chemotype for allosteric inverse agonists of the nuclear receptor RORγt, a promising target for the treatment of autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis . The butyl substituent at the 3-position can be strategically utilized to modulate the compound's lipophilicity, pharmacokinetic profile, and target binding affinity during lead optimization. Applications: Pharmaceutical research (small molecule therapeutics), Agrochemical research, Material science, and General organic synthesis. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic uses. This product is not for human or veterinary use.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-butyl-1,2-oxazole-5-carbaldehyde

InChI

InChI=1S/C8H11NO2/c1-2-3-4-7-5-8(6-10)11-9-7/h5-6H,2-4H2,1H3

InChI Key

QXPKASIPVWEIOP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NOC(=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylisoxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of nitrile oxides with olefins. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce toxicity and environmental impact .

Industrial Production Methods: In industrial settings, the production of 3-Butylisoxazole-5-carbaldehyde may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. The choice of solvents and catalysts is crucial to achieving high selectivity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Butylisoxazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Butylisoxazole-5-carbaldehyde and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The butyl chain in 3-Butylisoxazole-5-carbaldehyde likely increases lipophilicity compared to the phenyl group in 3-Phenylisoxazole-5-carbaldehyde (which introduces aromaticity) or the methyl group in 3-Methylbenzo[d]isoxazole-5-carbaldehyde. This property may enhance membrane permeability in biological systems.

Electrophilicity : The aldehyde group at the 5-position is a reactive site for nucleophilic addition, common across all analogs. However, steric hindrance from the butyl group may slow reactivity compared to smaller substituents.

Research Findings and Gaps

  • Synthetic Routes : While 3-Phenylisoxazole-5-carbaldehyde is synthesized via Claisen-Schmidt condensation , analogous methods may apply to the butyl variant with modified alkylation steps.
  • Biological Activity: No direct data exists for 3-Butylisoxazole-5-carbaldehyde, but tert-butyl-substituted isoxazoles show enhanced metabolic stability in drug candidates .
  • Analytical Data : The methyl-benzo analog has a molecular weight of 161.16 g/mol , suggesting that mass spectrometry and HPLC are viable for characterization.

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